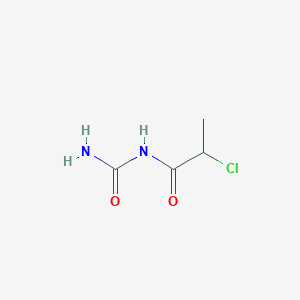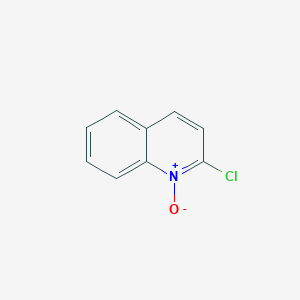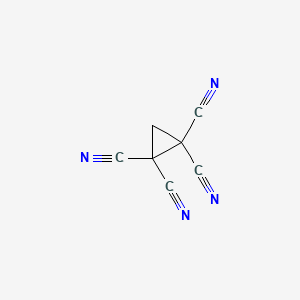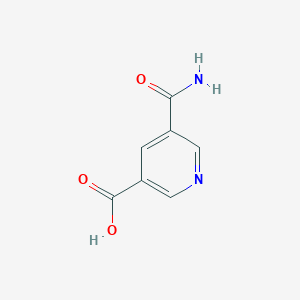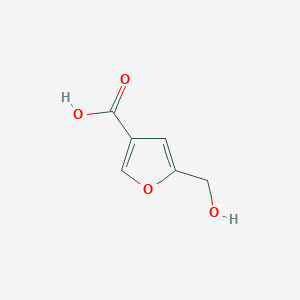
5-(Hydroxymethyl)furan-3-carboxylic acid
描述
5-(Hydroxymethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C6H6O4. It is a derivative of furan, a heterocyclic organic compound, and features both a hydroxymethyl group and a carboxylic acid group attached to the furan ring.
作用机制
Target of Action
It has been suggested that hmfc may interact with various enzymes and proteins within the cell .
Mode of Action
It is known that HMFC can be oxidized to form various products that serve as building blocks for polymers This suggests that HMFC may interact with its targets by undergoing oxidation reactions
Biochemical Pathways
HMFC is involved in the oxidation pathway where it is transformed into various products. One such product is 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), which is formed by the incomplete oxidation of HMFC . The formation of HMFCA suggests that HMFC may play a role in the cellular redox balance and could potentially influence other biochemical pathways related to redox reactions.
Result of Action
It has been suggested that hmfc and its oxidation products may have potential anticancer activities This suggests that HMFC could induce cellular changes that inhibit the proliferation of cancer cells
生化分析
Biochemical Properties
For instance, an enzyme called PaALDH64 has been identified to selectively oxidize 5-Hydroxymethylfurfural (HMF), a related furan compound, into 5-(Hydroxymethyl)furan-3-carboxylic acid . The catalytic active site cleft of PaALDH64 forms more hydrogen bonds compared with other enzymes, providing a stable interaction between the substrate and PaALDH64, and thus accelerating the catalytic efficiency of the enzyme .
Cellular Effects
The cellular effects of this compound are not well-documented. Related furan compounds have been shown to have significant effects on cells. For example, a compound named Flazin, which is derived from a similar furan compound, has been found to inhibit the proliferation of HL-60 cells, suggesting that it induces apoptotic activity .
Molecular Mechanism
For instance, the enzyme PaALDH64 can selectively oxidize 5-Hydroxymethylfurfural (HMF) into this compound . This suggests that this compound might also interact with certain enzymes to exert its effects.
准备方法
Synthetic Routes and Reaction Conditions
5-(Hydroxymethyl)furan-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 5-(hydroxymethyl)furfural, a compound derived from biomass. The oxidation can be carried out using various oxidizing agents such as potassium permanganate or nitric acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 5-(hydroxymethyl)furfural. This process can be optimized for higher yields and purity by using specific catalysts and reaction conditions. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
5-(Hydroxymethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce compounds such as 2,5-furandicarboxylic acid.
Reduction: The compound can be reduced to form 5-(hydroxymethyl)furan-3-methanol.
Substitution: It can participate in substitution reactions where the hydroxymethyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, nitric acid, and oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 2,5-Furandicarboxylic acid
Reduction: 5-(Hydroxymethyl)furan-3-methanol
Substitution: Various substituted furans depending on the reagents used.
科学研究应用
5-(Hydroxymethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)furfural: A precursor to 5-(Hydroxymethyl)furan-3-carboxylic acid, it is also derived from biomass and has similar chemical properties.
2,5-Furandicarboxylic acid: Another oxidation product of 5-(Hydroxymethyl)furfural, it is used in the production of bioplastics and other sustainable materials.
5-Formyl-2-furancarboxylic acid: A related compound with a formyl group instead of a hydroxymethyl group.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
5-(hydroxymethyl)furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7H,2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEACFIAQNKKVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572634 | |
| Record name | 5-(Hydroxymethyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246178-75-6 | |
| Record name | 5-(Hydroxymethyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)furan-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


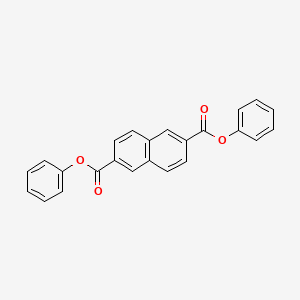
![8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole](/img/structure/B3050178.png)
![Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate](/img/structure/B3050180.png)
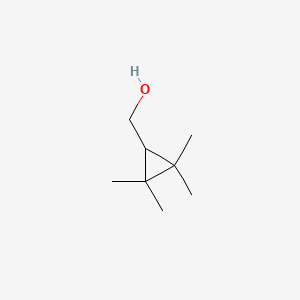
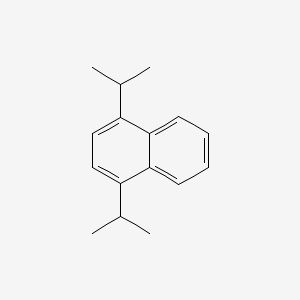
![methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate](/img/structure/B3050185.png)

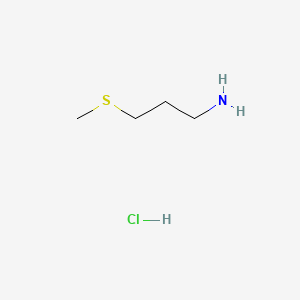
![1-[Bis(2-hydroxybutyl)amino]-2-butanol](/img/structure/B3050192.png)
